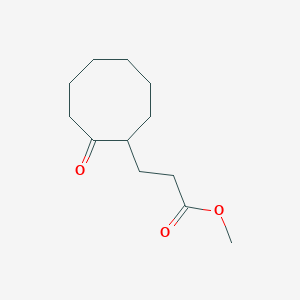
Methyl 3-(2-oxocyclooctyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-oxocyclooctyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclooctyl ring with a ketone group and a propanoate ester group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of 3-(2-oxocyclooctyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Claisen Condensation: Another method involves the Claisen condensation of ethyl 3-oxopropanoate with cyclooctanone, followed by methylation of the resulting product.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ketone group in the cyclooctyl ring can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(2-carboxycyclooctyl)propanoic acid.
Reduction: Methyl 3-(2-hydroxycyclooctyl)propanoate.
Substitution: Methyl 3-(2-aminocyclooctyl)propanoate or methyl 3-(2-thiocyclooctyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and condensation reactions.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-oxocyclooctyl)propanoate largely depends on its functional groups. The ester group can undergo hydrolysis in biological systems to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The ketone group can interact with nucleophiles, facilitating reactions that are crucial in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(2-oxocyclohexyl)propanoate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
Ethyl 3-(2-oxocyclooctyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(2-oxocyclopentyl)propanoate: Similar structure but with a cyclopentyl ring instead of a cyclooctyl ring.
Uniqueness:
- The cyclooctyl ring in Methyl 3-(2-oxocyclooctyl)propanoate provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
- The combination of a ketone and ester group in the same molecule allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
3203-11-0 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
methyl 3-(2-oxocyclooctyl)propanoate |
InChI |
InChI=1S/C12H20O3/c1-15-12(14)9-8-10-6-4-2-3-5-7-11(10)13/h10H,2-9H2,1H3 |
InChI-Schlüssel |
QQYPMQYDEHYVEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1CCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
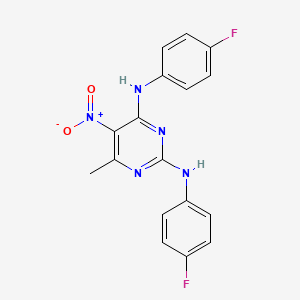
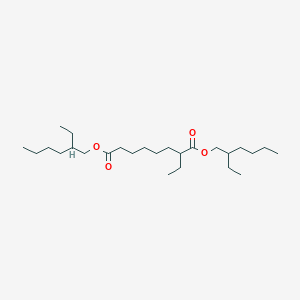
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)

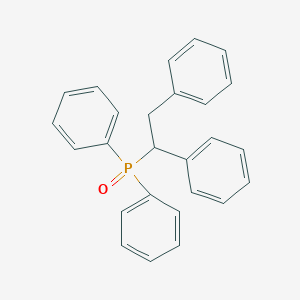
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)

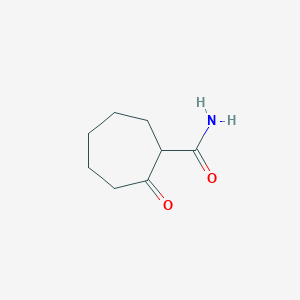
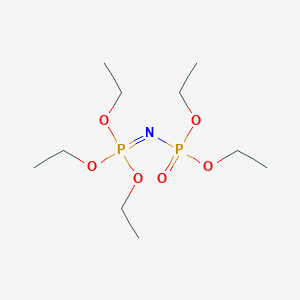
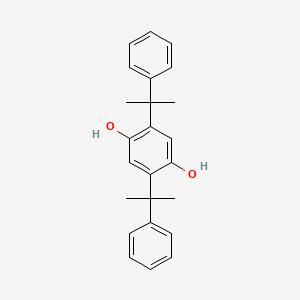
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
